molecular formula C11H13Cl4NO B1394761 4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride CAS No. 1219981-42-6

4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride

Cat. No.: B1394761
CAS No.: 1219981-42-6
M. Wt: 317 g/mol
InChI Key: FNVHYFWGOROEGO-UHFFFAOYSA-N
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Description

4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is a synthetic organic compound of significant interest in pharmaceutical and neuroscience research. Its structure combines a 2,4,5-trichlorophenoxy moiety, related to a class of compounds known for their biological activity , with a piperidine ring, a common feature in central nervous system (CNS)-active drugs . This molecular architecture suggests potential as a key intermediate or tool compound for investigating neurotransmitter systems. Researchers can utilize this compound to study the modulation of muscarinic acetylcholine receptors, given that structurally related piperidine derivatives, such as trihexyphenidyl, are established muscarinic antagonists used in managing Parkinsonian tremors and drug-induced extrapyramidal symptoms . The presence of the phenoxy group also opens avenues for exploring its interactions with other neurological targets. Consequently, this compound holds research value for developing novel therapeutic agents for neurological disorders and for probing the mechanisms of action within the CNS.

Properties

IUPAC Name

4-(2,4,5-trichlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO.ClH/c12-8-5-10(14)11(6-9(8)13)16-7-1-3-15-4-2-7;/h5-7,15H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVHYFWGOROEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4,5-Trichlorophenol (Intermediate Formation)

The initial step involves synthesizing 2,4,5-trichlorophenol, a key precursor. The process typically employs nitration and chlorination reactions:

  • Nitration of 1,2,4-Trichlorobenzene:
    Reacting 1,2,4-trichlorobenzene with concentrated nitric acid at controlled temperatures (70–90°C) yields 2,4,5-trichloronitrobenzene. This nitration is carefully monitored to avoid over-nitration and formation of undesired isomers.

  • Reduction of 2,4,5-Trichloronitrobenzene:
    The nitro compound is reduced to 2,4,5-trichlorophenol using catalytic hydrogenation or chemical reducing agents such as iron or zinc in acidic media. This step is optimized to prevent contamination with dioxins, ensuring high purity of the phenol.

  • Purification:
    The crude phenol is purified through steam distillation or recrystallization, achieving high purity (typically >95%), suitable for subsequent reactions.

Formation of 2,4,5-Trichlorophenoxyacetic Acid

The phenol is then converted into the phenoxyacetic acid derivative via:

  • Reaction with Monochloroacetic Acid:
    Under basic conditions (using sodium hydroxide), 2,4,5-trichlorophenol reacts with monochloroacetic acid, forming the corresponding salt. Acidification yields the phenoxyacetic acid. This process is conducted at elevated temperatures (~60–90°C) with careful control to maximize yield and purity.

  • Purification:
    The product is purified by recrystallization, with typical yields around 70–80%.

Synthesis of 2,4,5-Trichlorophenoxypiperidine

The key step involves coupling the phenoxy moiety with piperidine:

Formation of Hydrochloride Salt

The free base, 4-(2,4,5-Trichlorophenoxy)piperidine , is converted into its hydrochloride salt:

  • Salt Formation:
    The free base is dissolved in anhydrous ethanol or isopropanol, and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise. The reaction proceeds at low temperatures (0–5°C) to prevent decomposition.

  • Isolation and Purification:
    The resulting salt precipitates out and is collected via filtration, washed with cold solvent, and dried under vacuum to obtain the pure hydrochloride form.

Data Table: Summary of Preparation Steps

Step Reaction Reagents Solvent Temperature Notes
1 Nitration of chlorobenzene HNO₃ Cold 70–90°C Controlled to avoid over-nitration
2 Reduction to phenol Fe/Zn/HCl or catalytic hydrogenation Water/organic 25–60°C Purity critical
3 Phenoxyacetic acid formation Monochloroacetic acid, NaOH Ethanol 60–90°C High yield, purity essential
4 Ether formation with piperidine Piperidine, K₂CO₃ Ethanol/MeOH Room temp to 50°C Nucleophilic substitution
5 Hydrochloride salt formation HCl gas or HCl solution Ethanol 0–5°C Precipitation and drying

Research Findings and Notes

  • Reaction Optimization:
    Studies emphasize the importance of controlling reaction conditions, especially temperature and pH, to prevent formation of toxic by-products such as dioxins during chlorination and nitration steps.

  • Purity and Safety:
    The synthesis route avoids contamination with highly toxic compounds like TCDD by employing specific nitration and reduction protocols, as detailed in patent literature.

  • Industrial Scale Production: Large-scale production employs batch reactors with continuous purification steps like recrystallization and chromatography to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce various substituted piperidines.

Scientific Research Applications

4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological tool.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine moiety may also play a role in its binding affinity and specificity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features.

    4-(2,4-Dichlorophenoxy)piperidine hydrochloride: A structurally similar compound with fewer chlorine atoms.

Uniqueness

4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is unique due to the presence of three chlorine atoms on the phenoxy group, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and may confer specific properties and applications.

Biological Activity

4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃Cl₃N₁O
  • Molecular Weight : 295.6 g/mol

The compound features a piperidine ring substituted with a 2,4,5-trichlorophenoxy group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against a range of pathogens.
  • Anticancer Effects : Preliminary investigations suggest potential anticancer properties, particularly through the inhibition of specific cancer cell lines.

The biological effects of this compound are largely attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds have demonstrated efficacy in inhibiting kinases involved in cancer progression, such as VEGFR-2 and ERK-2 .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

A study conducted on the antimicrobial properties revealed that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies assessed the compound's anticancer potential using various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)
HepG2 (liver cancer)11.3
K562 (leukemia)4.5

These findings indicate that the compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell death.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the effects of this compound on HepG2 cells. The compound was found to significantly reduce cell viability and induce apoptosis via the activation of caspase pathways.
  • Case Study on Antimicrobial Resistance :
    Another investigation focused on the antimicrobial resistance patterns in clinical isolates treated with this compound. The results suggested that it could be a promising candidate for overcoming resistance in certain bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between piperidine derivatives and trichlorophenoxy groups under alkaline conditions (e.g., using triethylamine). Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products. Systematic optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs reduce experimental runs while identifying critical parameters .
  • Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and spectroscopic methods (e.g., 1^1H NMR, LC-MS) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid proximity to strong oxidizers or moisture to prevent decomposition .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Characterization :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm piperidine ring conformation and trichlorophenoxy substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Approach :

Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage, solvent used) to identify confounding variables.

Dose-Response Curves : Establish IC50_{50} values under standardized protocols.

Computational Modeling : Use molecular docking to assess binding affinity variations due to stereochemical differences .

  • Case Study : Discrepancies in cytotoxicity assays may arise from impurities; re-test compounds after repurification via preparative HPLC .

Q. How can computational methods be integrated into the experimental design of novel derivatives?

  • Strategy :

  • Quantum Chemical Calculations : Predict reaction pathways and transition states using density functional theory (DFT) to optimize synthetic routes .
  • Virtual Screening : Apply molecular dynamics simulations to prioritize derivatives with enhanced binding to target proteins (e.g., neurotransmitter receptors).
  • Feedback Loops : Use machine learning to correlate computational predictions with experimental yields, refining models iteratively .

Q. What advanced techniques are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Protocols :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation products via LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using Arrhenius plots to predict shelf-life .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

  • Experimental Design :

  • In Vitro : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAA_A receptors).
  • In Vivo : Behavioral assays (e.g., elevated plus maze) in rodent models to evaluate anxiolytic or sedative effects.
  • Biochemical Assays : Measure neurotransmitter levels (e.g., serotonin, dopamine) via HPLC-ECD post-administration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.